N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the coupling of the resulting intermediate with a cyclohexanecarboxamide derivative . The reaction conditions often involve the use of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Acetylcholinesterase Inhibition: The compound has been evaluated for its efficacy as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease.
Pharmacokinetics: In silico and in vivo studies have demonstrated its potential pharmacokinetic properties, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory . Additionally, it may exert neuroprotective effects by preventing oxidative damage and restoring the levels of endogenous antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound also exhibits neuroprotective and anti-inflammatory properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are known for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide stands out due to its dual role in neuroprotection and acetylcholinesterase inhibition. Its ability to ameliorate neurotoxic effects and improve cognitive function makes it a unique candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C24H31N3O4S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-31-23-10-6-5-9-22(23)26-15-17-27(18-16-26)32(29,30)21-13-11-20(12-14-21)25-24(28)19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-18H2,1H3,(H,25,28) |
InChI Key |
IWGKKHCGBUAVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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